BenchChemオンラインストアへようこそ!

ABI-011

Vascular Disrupting Agent Antiangiogenesis Therapeutic Index

ABI-011 (also designated nab-5404 or NTB-011) is a nanoparticle albumin-bound formulation of the thiocolchicine dimer IDN 5404, engineered for vascular disrupting activity (VDA) and antitumor efficacy. The active pharmaceutical ingredient is a dimeric colchicine-family compound that simultaneously binds tubulin (inhibiting polymerization and disrupting mitotic spindle formation) and topoisomerase I (blocking DNA single-strand break repair), a dual mechanism distinct from all other VDAs in clinical development.

Molecular Formula C27H32F2N8
Molecular Weight
Cat. No. B1191553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABI-011
SynonymsABI-011;  ABI 011;  ABI011.; Unknown
Molecular FormulaC27H32F2N8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ABI-011 Procurement Guide: Albumin-Bound Thiocolchicine Dimer with Dual Tubulin-Topoisomerase I Mechanism


ABI-011 (also designated nab-5404 or NTB-011) is a nanoparticle albumin-bound formulation of the thiocolchicine dimer IDN 5404, engineered for vascular disrupting activity (VDA) and antitumor efficacy [1]. The active pharmaceutical ingredient is a dimeric colchicine-family compound that simultaneously binds tubulin (inhibiting polymerization and disrupting mitotic spindle formation) and topoisomerase I (blocking DNA single-strand break repair), a dual mechanism distinct from all other VDAs in clinical development [2]. The albumin-bound nanoparticle formulation confers aqueous solubility, enables albumin-mediated endothelial and tumor cell endocytosis, and yields a mean particle size of approximately 100 nm, suitable for intravenous administration without organic solvents [3]. ABI-011 reached Phase I clinical evaluation in advanced solid tumors and lymphomas (NCT01163071; NCT02582827) under a standard 3+3 dose-escalation design, though development was subsequently terminated [4].

Why ABI-011 Cannot Be Substituted by Other Vascular Disrupting Agents or Colchicine Analogs


ABI-011 occupies a unique position at the intersection of three pharmacological categories—thiocolchicine dimers, tubulin-binding VDAs, and topoisomerase I inhibitors—yet does not belong exclusively to any single one. Generic substitution with the parent compound colchicine is precluded by IDN 5404's dimeric structure, which confers at least 2.3-fold greater potency against sensitive tumor cells and a markedly reduced susceptibility to P-glycoprotein-mediated resistance relative to colchicine [1]. Substitution with the most clinically advanced small-molecule VDA, combretastatin A4 phosphate (CA4P), fails because ABI-011 demonstrates a 7.3-fold lower IC50 for vascular disruption (1.8 vs. 13.1 µg/mL) in head-to-head CAM assay comparison, a >7-fold superior therapeutic index, and meaningful antitumor activity (≥80% tumor growth inhibition in HT29 xenografts) where CA4P is ineffective [2]. Substitution with the tubulin-binding VDA ZD6126 fails because ABI-011, unlike ZD6126 (which caused asymptomatic CPK-MB release and dose-limiting left ventricular ejection fraction decline in Phase I), produced no cardiac conduction abnormalities, no cardiac muscle toxicity, and no troponin I or CK-MB elevation in a dedicated cynomolgus monkey cardiovascular safety study, with a hERG IC50 of 31.8 µM—well above clinically relevant concentrations [3][4].

Quantitative Head-to-Head Evidence for ABI-011 Differentiation: Procurement-Relevant Comparisons


Vascular Disrupting Potency and Therapeutic Index: ABI-011 vs. Combretastatin A4 Phosphate (CA4P) in Quail CAM Assay and HT29 Xenograft

In a direct head-to-head comparison using the quail embryonic chorioallantoic membrane (CAM) assay, ABI-011 demonstrated a 7.3-fold greater vascular disrupting potency than CA4P, with an IC50 of 1.8 µg/mL versus 13.1 µg/mL for CA4P. Critically, the LD50 for ABI-011 was 3.4 µg/mL, yielding a therapeutic window (LD50/IC50 ratio) of approximately 1.9, whereas CA4P exhibited an LD50 of 12.8 µg/mL and an IC50 of 13.1 µg/mL—a near-identical pair indicating negligible separation between efficacy and toxicity [1]. In the subcutaneous HT29 human colon carcinoma xenograft model in athymic nude mice, ABI-011 at 20–40 mg/kg (q4dx3, IV) achieved greater than 80% tumor growth inhibition (TGI), whereas CA4P at 200 mg/kg (qdx4, IV)—a 5- to 10-fold higher dose—was ineffective [1].

Vascular Disrupting Agent Antiangiogenesis Therapeutic Index

Cardiovascular Safety Profile: ABI-011 vs. ZD6126 and Class-Level VDA Cardiac Toxicity

In a dedicated cardiopulmonary safety pharmacology study in conscious telemetered cynomolgus monkeys (n=5 males, 4×4 Latin Square design, doses of 0, 1.67, 2.5, and 3.33 mg/kg IV weekly for 4 weeks), ABI-011 produced no conduction abnormalities on ECG, no cardiac muscle toxicity, and maintained cardiac Troponin I and cardiac-specific CK-MB levels within normal limits at all dose levels [1]. Whole-cell hERG patch-clamp analysis in hERG-transfected HEK293 cells revealed an IC50 of 31.8 µM, a concentration well above clinically relevant exposure levels [1]. In contrast, the tubulin-binding VDA ZD6126 caused asymptomatic CPK-MB release across most dosages (7–20 mg/m²/week) and dose-limiting toxicities including asymptomatic decrease in left ventricular ejection fraction at 28 mg/m² in Phase I evaluation [2]. More broadly, a review of Phase I–III clinical trials of small-molecule VDAs (CA1P, ASA404, MPC-6827, CA4P, ZD6126, AVE8062) reported that cardiovascular toxicities—including grade 1–3 hypertension, tachyarrhythmias, bradyarrhythmias, atrial fibrillation, and myocardial infarction—were recurrent and represented dose-limiting toxicities in multiple agents [3].

Cardiovascular Safety hERG Vascular Disrupting Agent Toxicity

Dual Tubulin–Topoisomerase I Mechanism: IDN 5404 (ABI-011 Active Moiety) vs. Colchicine in Drug-Sensitive and Pgp-Expressing Resistant Cell Lines

In a direct comparative cytotoxicity study, the active moiety IDN 5404 was benchmarked against its parent compound colchicine using the MCF7-S breast carcinoma cell line and its P-glycoprotein-overexpressing multidrug-resistant variant MCF7-R. IDN 5404 exhibited an IC50 of 1.7 ± 0.1 nM against MCF7-S cells versus 3.9 ± 0.2 nM for colchicine, representing a 2.3-fold potency advantage. Against the resistant MCF7-R line, IDN 5404 maintained an IC50 of 40 ± 3.8 nM versus 66 ± 8.6 nM for colchicine [1]. The resistance fold-change was approximately 23.5-fold for IDN 5404 versus 16.9-fold for colchicine; however, the absolute IC50 of IDN 5404 in the resistant line remained 1.65-fold lower (more potent) than that of colchicine. COMPARE algorithm analysis confirmed IDN 5404 as a tubulin binder similar to Vinca alkaloids, and independent biochemical studies confirmed additional topoisomerase I inhibitory activity—a mechanism entirely absent in colchicine and all other monomeric colchicine analogs [1][2]. In vivo, nanoparticle albumin-bound IDN 5404 (nab-5404) administered at 24 mg/kg IV qd×5 produced complete tumor regressions and long-term survival (5/5 mice) in the A121 ovarian xenograft model, with no evidence of tumor recurrence [1].

Dual Mechanism of Action Topoisomerase I Inhibition Multidrug Resistance P-glycoprotein

Nanoparticle Albumin-Bound Formulation: ABI-011 Solubility and Delivery vs. Free IDN 5404

The free active moiety IDN 5404 has limited aqueous solubility, which would preclude intravenous administration without organic solvents or complex formulation. ABI-011 overcomes this limitation through proprietary nab® (nanoparticle albumin-bound) technology, yielding a stable colloidal suspension with a mean particle size of approximately 100 nm that is fully soluble in saline, facilitating straightforward IV dosing [1]. The albumin coating enables gp60 (albondin)-mediated transcytosis across tumor endothelium and SPARC (secreted protein acidic and rich in cysteine)-mediated intratumoral accumulation, selectively delivering the thiocolchicine dimer to both tumor cells and tumor-associated endothelial cells [2]. While direct comparative pharmacokinetic data between free IDN 5404 and ABI-011 are not published, the cynomolgus monkey PK study of ABI-011 demonstrated dose-proportional pharmacokinetics, a large volume of distribution (Vz), rapid clearance with a terminal half-life of 0.36–2.9 hours, and no accumulation following multiple weekly dosing—a profile consistent with effective tissue extraction from the central compartment [3].

Albumin Nanoparticle Drug Delivery Aqueous Solubility Endothelial Targeting

Sequence-Dependent Combination Activity: ABI-011 with Nab-Paclitaxel in PC3 Prostate Cancer Xenograft

The therapeutic potential of ABI-011 is strongly modulated by the sequence of administration relative to other anticancer agents. In the PC3 human prostate carcinoma xenograft model in athymic nude mice, combining a sub-optimal dose of ABI-011 (20 mg/kg, q4dx3, IV) with nab-paclitaxel (5 mg/kg, q4dx3, IV) produced dramatically different outcomes depending on sequence [1]. When ABI-011 was administered 24 hours before nab-paclitaxel, the combination achieved 100% tumor growth inhibition (TGI)—a complete arrest of tumor progression. Concurrent administration yielded 88% TGI, while administering ABI-011 24 hours after nab-paclitaxel reduced efficacy to 75% TGI [1]. This 25-percentage-point difference between optimal and suboptimal sequencing equals the difference between complete tumor stasis and substantial residual tumor growth. The same study evaluated ABI-011 monotherapy across three xenograft models (MDA-MB-231 breast, PC3 prostate, HT29 colon) and three dosing schedules, demonstrating that the q4dx3 schedule was universally most effective, achieving 80% TGI (MDA-MB-231), 90% TGI (PC3), and 84% TGI (HT29) [1].

Combination Therapy Sequence Dependence Tumor Growth Inhibition Nab-Paclitaxel

Evidence-Backed Application Scenarios for ABI-011 in Preclinical Oncology Research


Preclinical Evaluation of Vascular Disrupting Activity Where CA4P Has Failed or Shown Insufficient Therapeutic Window

Based on direct CAM assay head-to-head data showing a 7.3-fold lower VDA IC50 and a measurable therapeutic window (LD50/IC50 = 1.9 for ABI-011 vs. ~1.0 for CA4P), and HT29 xenograft data demonstrating >80% TGI for ABI-011 where CA4P (200 mg/kg) was ineffective, researchers should select ABI-011 for xenograft studies of vascular disruption in colon, breast, prostate, and ovarian carcinoma models where CA4P has proven inadequate [7]. The recommended dose range is 20–40 mg/kg IV on a q4dx3 schedule, which delivered optimal monotherapy TGI across three human xenograft models (MDA-MB-231: 80%, PC3: 90%, HT29: 84%) [6].

Cardiovascular Safety Pharmacology Studies Requiring a Tubulin-Binding VDA Without Cardiac Liability

When experimental protocols demand a VDA that engages tubulin for tumor vascular shutdown but must exclude cardiac confounding, ABI-011 is supported by a dedicated cynomolgus monkey telemetry study demonstrating normal ECG, normal cardiac Troponin I, and normal CK-MB at doses up to 3.33 mg/kg—directly contrasting with ZD6126 and other VDAs where cardiac events were dose-limiting [7][6]. The high hERG IC50 of 31.8 µM provides an additional margin of safety for electrophysiological endpoints. This profile is particularly relevant for studies combining VDAs with cardiotoxic chemotherapeutics (e.g., anthracyclines) or in transgenic models with cardiovascular comorbidities.

Overcoming Multidrug Resistance Mediated by P-Glycoprotein or Prior Cisplatin/Topotecan Exposure

In tumor models harboring Pgp overexpression or resistance to cisplatin and topotecan, ABI-011's active moiety IDN 5404 is distinguished from colchicine and single-mechanism VDAs by its dual tubulin–topoisomerase I mechanism [7]. Direct cytotoxicity data confirm that IDN 5404 retains an IC50 of 40 nM in Pgp-expressing MCF7-R cells—1.65-fold more potent than colchicine (66 nM) in the same resistant line—and achieves complete tumor regressions with long-term survival in the A121 ovarian xenograft at 24 mg/kg qd×5 [6]. Researchers investigating cisplatin-resistant ovarian cancer (A2780-CIS) or topotecan-resistant models (A2780-TOP) should prioritize ABI-011 over colchicine-based or single-target VDAs.

Sequence-Dependent Combination Regimens with Nab-Paclitaxel for Maximal Tumor Growth Inhibition

Evidence from the PC3 prostate xenograft model demonstrates that the temporal sequence of ABI-011 and nab-paclitaxel determines a 25-percentage-point efficacy differential. To achieve 100% tumor growth inhibition—complete tumor stasis—ABI-011 must be administered 24 hours before nab-paclitaxel [7]. Researchers designing combination protocols must incorporate this mandatory 24-hour lead interval; concurrent or post-nab-paclitaxel administration compromises efficacy and should be reserved only as comparator arms to demonstrate sequence dependence. The same study supports extending this combination to triple therapy with bevacizumab, where a different sequence (concurrent ABI-011 + bevacizumab yielding 96% TGI in HT29) is optimal [7].

Quote Request

Request a Quote for ABI-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.